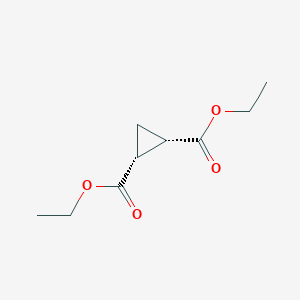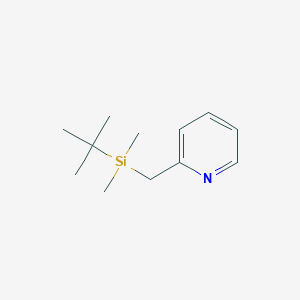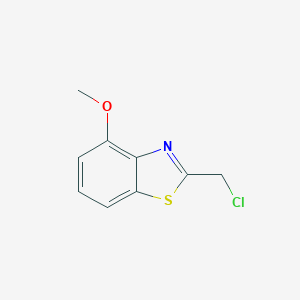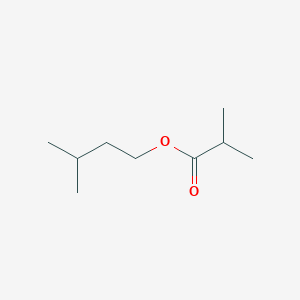
Isopentyl isobutyrate
Overview
Description
Isopentyl isobutyrate, also known as Propanoic acid, 2-methyl-, 3-methylbutyl ester, is a fatty acid ester obtained by the formal condensation of isoamylol with isobutyric acid . It is used primarily as a flavoring agent .
Synthesis Analysis
The synthesis of esters like Isopentyl isobutyrate typically involves an esterification reaction. In the laboratory, this can be achieved through the Fischer Esterification process, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular formula of Isopentyl isobutyrate is C9H18O2, and it has a molecular weight of 158.2380 . The IUPAC Standard InChI isInChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 . Physical And Chemical Properties Analysis
Isopentyl isobutyrate has a density of 0.856 g/mL at 25 °C and a boiling point of 169-171 °C . Its melting point is -70ºC .Scientific Research Applications
Application in Food and Beverage Industry
Summary of the Application
Isoamyl isobutyrate, also known as Isopentyl isobutyrate, is widely used in the food and beverage industry . It’s known for its fruity odor and flavor, making it a popular choice as a flavoring agent .
Methods of Application
In the food and beverage industry, Isoamyl isobutyrate is typically used in the minimum quantity required to produce its intended effect . It’s added during the manufacturing process of the food or beverage product, following all principles of good manufacturing practice .
Results or Outcomes
The addition of Isoamyl isobutyrate imparts a sweet-fruity, waxy flavor to the product . It’s been reported to be one of the hop aroma constituents in beer, contributing to the beverage’s distinctive taste .
Application in the Brewing Industry
Summary of the Application
In the brewing industry, Isoamyl isobutyrate is recognized as one of the hop aroma constituents in beer .
Methods of Application
The compound is introduced during the brewing process, where it contributes to the overall aroma profile of the beer .
Results or Outcomes
The presence of Isoamyl isobutyrate in beer enhances the beverage’s aroma, providing a unique sensory experience for the consumer .
Application in the Pharmaceutical Industry
Summary of the Application
Isoamyl isobutyrate is used in the pharmaceutical industry as a flavoring agent . It’s added to medicines to improve their taste, making them more palatable, especially for children or those who have difficulty swallowing bitter-tasting medications .
Methods of Application
The compound is mixed with the medicine during the manufacturing process. The amount added depends on the specific formulation and the desired flavor intensity .
Results or Outcomes
The addition of Isoamyl isobutyrate improves the taste of the medicine, making it easier for patients to take their medication as prescribed .
Application in the Cosmetics Industry
Summary of the Application
Isoamyl isobutyrate is also used in the cosmetics industry. It’s added to products like perfumes and lotions to give them a pleasant, fruity scent .
Methods of Application
The compound is mixed with other ingredients during the manufacturing process. The amount added depends on the desired scent intensity .
Results or Outcomes
The addition of Isoamyl isobutyrate gives cosmetic products a pleasant, fruity scent, enhancing the overall user experience .
Application in the Perfume Industry
Summary of the Application
Isoamyl isobutyrate is used in the perfume industry due to its fruity odor . It’s added to perfumes to give them a pleasant, fruity scent .
Results or Outcomes
The addition of Isoamyl isobutyrate gives perfumes a pleasant, fruity scent, enhancing the overall user experience .
Application in the Production of Natural Products
Summary of the Application
Isoamyl isobutyrate is found in natural products such as melon, papaya, hop oil, grape brandy, bourbon whiskey, honey, and jack fruit .
Methods of Application
The compound is naturally present in these products and contributes to their distinctive flavors and aromas .
Results or Outcomes
The presence of Isoamyl isobutyrate in these natural products enhances their flavor and aroma, providing a unique sensory experience .
Safety And Hazards
Isopentyl isobutyrate is classified as a Category 3 flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with personal protective equipment, including eye and face protection. If it comes into contact with the skin, the contaminated clothing should be removed immediately, and the skin should be rinsed with water .
properties
IUPAC Name |
3-methylbutyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGLSWXJMRZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062131 | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
168.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isopentyl isobutyrate | |
CAS RN |
2050-01-3 | |
| Record name | Isoamyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



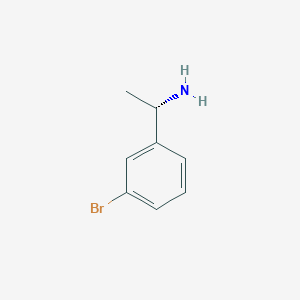
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
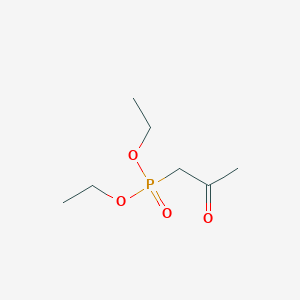
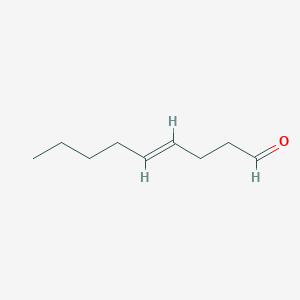
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
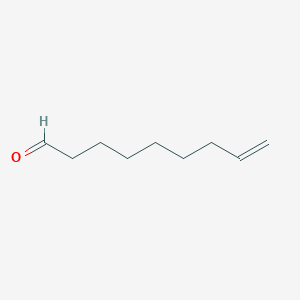
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
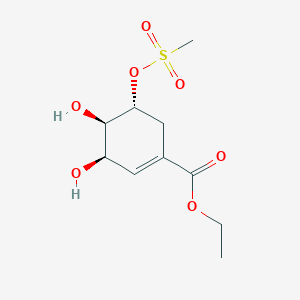
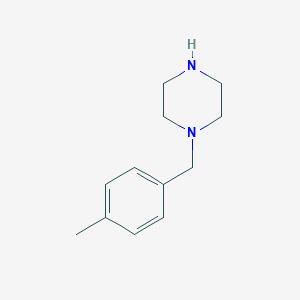
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

